molecular formula C23H21FN2O3 B304047 N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide

N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide

Katalognummer B304047
Molekulargewicht: 392.4 g/mol
InChI-Schlüssel: AHJGKBVFRRFNBW-BKUYFWCQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Wirkmechanismus

The mechanism of action of N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide X is not fully understood, but it is believed to involve the modulation of multiple signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide X has also been shown to bind to and inhibit the activity of certain enzymes, such as HDACs and MMPs, which are involved in various cellular processes.
Biochemical and Physiological Effects:
N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide X has been shown to exert various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the suppression of angiogenesis, the enhancement of neuronal survival, and the promotion of neurite outgrowth. N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide X has also been found to modulate the expression of certain genes and proteins, such as Bcl-2, caspases, VEGF, and MMPs.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide X for lab experiments is its high potency and selectivity, which allows for the precise targeting of specific cellular processes and signaling pathways. However, one of the limitations of N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide X is its relatively low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for the research and development of N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide X. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties and develop more soluble analogs for in vivo studies. Additionally, N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide X can be used as a lead compound for the development of novel therapeutic agents for various diseases, including cancer and neurodegenerative disorders.

Synthesemethoden

N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide X can be synthesized through a multistep process involving the reaction of 2-fluorobenzylamine with 2-furylcarboxaldehyde followed by the condensation of the resulting product with 3,4-dimethylbenzoyl chloride. The final product is obtained through purification and isolation steps.

Wissenschaftliche Forschungsanwendungen

N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide X has been extensively studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and drug discovery. In cancer research, N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide X has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neurobiology, N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide X has been found to enhance neuronal survival and promote neurite outgrowth. In drug discovery, N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide X has been identified as a promising lead compound for the development of novel therapeutic agents.

Eigenschaften

Produktname

N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide

Molekularformel

C23H21FN2O3

Molekulargewicht

392.4 g/mol

IUPAC-Name

N-[(Z)-3-[(2-fluorophenyl)methylamino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H21FN2O3/c1-15-9-10-17(12-16(15)2)22(27)26-21(13-19-7-5-11-29-19)23(28)25-14-18-6-3-4-8-20(18)24/h3-13H,14H2,1-2H3,(H,25,28)(H,26,27)/b21-13-

InChI-Schlüssel

AHJGKBVFRRFNBW-BKUYFWCQSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCC3=CC=CC=C3F)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=CC=C3F)C

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=CC=C3F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.